molecular formula C11H14O B1672632 Isovalerophenone CAS No. 582-62-7

Isovalerophenone

Cat. No. B1672632
CAS RN: 582-62-7
M. Wt: 162.23 g/mol
InChI Key: HEOVGVNITGAUKL-UHFFFAOYSA-N
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Description

Isovalerophenone is an hydroxylated aromatic compound . It is also known as 3-methyl-1-phenylbutan-1-one . It is used in the production of microcapsules and polyvinyl chloride .


Synthesis Analysis

The synthesis of Isovalerophenone involves the reaction between cyanuric acid and either an alkanoic acid or methyl ethyl ketone . It is used in the manufacturing of photoresist in the semiconductor industry .


Molecular Structure Analysis

The molecular formula of Isovalerophenone is C11H14O . Its average mass is 162.228 Da and its monoisotopic mass is 162.104462 Da .


Chemical Reactions Analysis

Isovalerophenone is used in the manufacturing of photoresist in the semiconductor industry . Additionally, it acts as a component in the production of plastics and resins .


Physical And Chemical Properties Analysis

Isovalerophenone has a refractive index of 1.512 (lit.) and a density of 0.966 g/mL at 25 °C (lit.) . Its boiling point is 72-74 °C/3 mmHg (lit.) .

Scientific Research Applications

Biosynthesis and Polyketide Synthesis

Isovalerophenone serves as a precursor in the biosynthesis of complex natural products. Research has unveiled its role in the synthesis of phlorisovalerophenone, a key intermediate in the production of hop bitter acids. Phlorisovalerophenone synthase, a novel polyketide synthase isolated from hop (Humulus lupulus L.), utilizes isovalerophenone for the synthesis of bitter acids, showcasing the compound's contribution to the flavor profile of beers and its potential in industrial applications for flavor enhancement (Paniego et al., 1999)[https://consensus.app/papers/phlorisovalerophenone-synthase-novel-polyketide-paniego/78d42ee8215a5a30b5c11d8238808cd7/?utm_source=chatgpt].

Chemical Analysis and Method Development

In pharmaceutical analysis, isovalerophenone's derivatives, such as 4-isobutylacetophenone, have been identified as degradation products. An isocratic LC method has been developed for the simultaneous determination of ibuprofen and its degradation product, highlighting the importance of isovalerophenone derivatives in ensuring the quality and safety of pharmaceutical products (Gasco-López et al., 1999)[https://consensus.app/papers/method-development-validation-pharmaceuticals-gascolópez/a53015da760d55ba9ff62f9c3e78edfb/?utm_source=chatgpt].

Microbial Production of Valuable Compounds

Innovative research has demonstrated the potential of microbial platforms for the production of valuable compounds derived from isovalerophenone. A study achieved the biosynthesis of phlorisovalerophenone and 4-hydroxy-6-isobutyl-2-pyrone in Escherichia coli from glucose, showcasing a sustainable approach to producing these compounds, which are valuable for various industrial applications (Zhou et al., 2016)[https://consensus.app/papers/biosynthesis-phlorisovalerophenone-zhou/b252da0c4ca55a3495f7e79b50de2610/?utm_source=chatgpt].

Metabolic Engineering for Compound Synthesis

Further research in metabolic engineering has led to the production of phenethyl-α-pyrone derivatives from marine algous endophytic fungi. This indicates the versatility of isovalerophenone-related compounds in generating bioactive molecules, highlighting the potential for discovering new drugs and natural products (Zhang et al., 2010)[https://consensus.app/papers/phenethylαpyrone-derivatives-cyclodipeptides-marine-zhang/fbf437d344ea5d289f496c75ca3e6683/?utm_source=chatgpt].

Nutritional Supplements and Animal Health

Isovalerophenone derivatives have also been explored for their effects on animal health and nutrition. For instance, isovalerate supplementation in steers has been shown to improve ruminal fermentation, feed digestibility, and overall health, suggesting potential applications in animal husbandry and feed formulation (Liu et al., 2009)[https://consensus.app/papers/effects-isovalerate-fermentation-excretion-purine-liu/4c5c8f577f5350c093c4e88a765e4d3a/?utm_source=chatgpt].

Safety And Hazards

Isovalerophenone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

While specific future directions for Isovalerophenone are not mentioned in the search results, it is used in the production of microcapsules and polyvinyl chloride , indicating potential applications in these areas.

properties

IUPAC Name

3-methyl-1-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-9(2)8-11(12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOVGVNITGAUKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060390
Record name 1-Butanone, 3-methyl-1-phenyl-
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Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isovalerophenone

CAS RN

582-62-7
Record name Isobutyl phenyl ketone
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Record name Isovalerophenone
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Record name Isovalerophenone
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Record name 1-Butanone, 3-methyl-1-phenyl-
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Record name 1-Butanone, 3-methyl-1-phenyl-
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Record name Isovalerophenone
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Record name ISOVALEROPHENONE
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Synthesis routes and methods

Procedure details

A mixture of 3-methylbutanoic acid (20.4 g, 0.2 mol), thionyl chloride (35.7 g, 0.3 mol) and DMF (0.5 ml) was heated at reflux for 2 h. The mixture was carefully concentrated in vacuo to give the crude acid chloride. A suspension of anhydrous aluminium chloride (15.4 g, 115 mmol) in dichloromethane (100 ml) was cooled to 0° C. and a solution of the above acid chloride in dichloromethane (50 ml) was added dropwise. The mixture was stirred for 15 min and a solution of benzene (17.9 g, 0.23 mol) in dichloromethane (50 ml) was added dropwise and the resulting mixture stirred at room temperature for 16 h. The reaction mixture was poured into cold 0.05N hydrochloric acid (300 ml) and the resulting mixture extracted with dichloromethane (3×100 ml). The combined organic phases were washed with 1 hydrochloric acid (300 ml), water (300 ml) and saturated sodium hydrogen-carbonate solution (300 ml) and dried (MgSO4). The solvent was evaporated in vacuo to give 21.6 g of 3-methylbutyrophenone.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
35.7 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
17.9 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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